molecular formula C17H24N2O B11065492 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(piperidin-1-yl)propan-1-one

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(piperidin-1-yl)propan-1-one

Cat. No.: B11065492
M. Wt: 272.4 g/mol
InChI Key: MIQQBJMPCTZQIT-UHFFFAOYSA-N
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Description

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(piperidin-1-yl)propan-1-one is a synthetic organic compound that features a complex structure combining an indole and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Alkylation: The indole is then alkylated using an appropriate alkyl halide to introduce the 2-methyl group.

    Formation of the Piperidine Moiety: Piperidine can be synthesized from pyridine through hydrogenation.

    Coupling Reaction: The final step involves coupling the indole and piperidine moieties through a propanone linker. This can be achieved using a base-catalyzed nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(piperidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to its indole and piperidine components.

    Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(piperidin-1-yl)propan-1-one depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The indole moiety can interact with serotonin receptors, while the piperidine ring can influence dopamine pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(morpholin-1-yl)propan-1-one: Similar structure but with a morpholine ring instead of piperidine.

    1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(piperidin-1-yl)propan-1-one is unique due to the specific combination of indole and piperidine moieties, which can confer distinct biological activities and chemical properties compared to its analogs.

This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C17H24N2O/c1-14-13-15-7-3-4-8-16(15)19(14)17(20)9-12-18-10-5-2-6-11-18/h3-4,7-8,14H,2,5-6,9-13H2,1H3

InChI Key

MIQQBJMPCTZQIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCN3CCCCC3

Origin of Product

United States

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